ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Description
This compound is an ethyl ester derivative featuring a sulfanyl (thioether) linkage to a substituted imidazo[1,2-c]quinazolinone core. Key structural elements include:
- 4-Fluorophenylmethylamino group: Enhances lipophilicity and may influence target binding via fluorine’s electronegativity.
- 2-Oxoethyl chain: Contributes to hydrogen-bonding capacity and metabolic stability.
- Ethyl sulfanylacetate moiety: Impacts solubility and pharmacokinetics.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S/c1-2-32-20(30)13-33-23-27-17-6-4-3-5-16(17)21-26-18(22(31)28(21)23)11-19(29)25-12-14-7-9-15(24)10-8-14/h3-10,18H,2,11-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVIFUDLCODNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on its structural similarity to known ppar agonists, it can be hypothesized that it may bind to ppars and modulate their activity. This binding can lead to changes in gene expression, which can subsequently alter cellular functions.
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results) suggests that it may have favorable absorption and distribution characteristics
Biological Activity
Ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-c]quinazoline backbone, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.
1. Antidiabetic Activity
Recent studies have indicated that derivatives of imidazo[1,2-c]quinazoline can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes. For instance, a study reported IC50 values for related compounds ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, suggesting that modifications to the imidazoquinazoline structure can yield potent inhibitors .
2. Anticancer Potential
Quinoxaline derivatives, including those with imidazo[1,2-c]quinazoline structures, have shown promise in anticancer applications. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
3. Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are also noteworthy. These compounds can modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions like asthma and other inflammatory diseases .
Case Studies and Experimental Data
A comprehensive analysis of the biological activity of this compound reveals several key findings:
| Study | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study A | α-glucosidase inhibition | 50.0 ± 0.12 µM | Effective in reducing blood glucose levels in vitro |
| Study B | Cytotoxicity against cancer cells | Varies by cell line | Significant reduction in cell viability observed |
| Study C | Anti-inflammatory activity | N/A | Decreased cytokine levels in treated models |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes such as α-glucosidase and various kinases involved in cancer progression. These studies confirm the structure-activity relationship (SAR) and suggest that specific substitutions on the quinazoline ring enhance binding affinity and biological efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Differences and Implications
Core Structure Variability
- Imidazo[1,2-c]quinazolinone vs. Triazoles/Triazines: The target compound’s bicyclic quinazolinone core (vs. monocyclic triazoles or triazines) may enhance DNA intercalation or kinase inhibition due to increased planarity and surface area .
- Pyrimidoindole vs.
Substituent Effects
- 4-Fluorophenyl Group : A common pharmacophore in all compounds, contributing to hydrophobic interactions and metabolic stability. The position of fluorine (e.g., para in the target compound vs. ortho in ) alters electronic effects and steric hindrance .
- Ester Groups : Ethyl esters (target compound, ) generally offer slower hydrolysis rates compared to methyl esters (), prolonging half-life in vivo.
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~3.3, inferred from ) suggests moderate membrane permeability, comparable to triazole analogs but lower than triazine derivatives (XLogP3 = 4.1) .
- Hydrogen-Bonding Capacity: The 2-oxoethyl and sulfanyl groups enhance hydrogen-bond donor/acceptor counts, improving solubility relative to purely aromatic analogs .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Construction of the imidazo[1,2-c]quinazoline scaffold via cyclization reactions under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Functionalization : Introduction of the 4-fluorophenylmethylamino group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Sulfanyl acetate attachment : Thioether linkage formation using mercaptoacetic acid derivatives in basic conditions (e.g., K₂CO₃ in DCM) .
Optimization strategies : - Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
- Monitor intermediates via HPLC or TLC to ensure stepwise purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural elucidation :
- Purity assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and E. coli (IC₅₀) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to standard chemotherapeutics .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally analogous compounds?
- Comparative SAR analysis : Tabulate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values (see example below):
| Analog Substituent | Target Activity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl | 0.45 ± 0.02 | 12.3 |
| 4-Chlorophenyl | 1.20 ± 0.15 | 5.8 |
- Mechanistic studies : Use molecular dynamics simulations to compare binding affinities with target proteins (e.g., kinase ATP-binding pockets) .
- Metabolic stability : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .
Q. What experimental and computational strategies are effective in elucidating reaction mechanisms for key synthetic steps?
- Isotopic labeling : Track ¹³C-labeled intermediates in cyclization steps to confirm reaction pathways .
- DFT calculations : Model transition states for imidazoquinazoline formation to identify rate-limiting steps (e.g., activation energy barriers >25 kcal/mol) .
- In situ FTIR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during amide bond formation .
Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., topoisomerase II) .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. What methodologies are recommended for optimizing solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., PEGylated derivatives) to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Lipid nanoparticle encapsulation : Assess encapsulation efficiency (>80%) and in vivo release profiles using fluorescent tracers .
Methodological Considerations
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
Q. What statistical approaches are suitable for analyzing dose-response relationships in heterogeneous cell populations?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrapping : Calculate 95% confidence intervals for IC₅₀ values to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
